molecular formula C14H15N3O2 B2910534 6-hydroxy-N-mesitylpyrimidine-4-carboxamide CAS No. 2034233-21-9

6-hydroxy-N-mesitylpyrimidine-4-carboxamide

Cat. No.: B2910534
CAS No.: 2034233-21-9
M. Wt: 257.293
InChI Key: MFYWAQVCTRBTIY-UHFFFAOYSA-N
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Description

6-Hydroxy-N-mesitylpyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by a hydroxy group at position 6 of the pyrimidine ring and a mesityl (2,4,6-trimethylphenyl) substituent on the carboxamide nitrogen.

Properties

IUPAC Name

6-oxo-N-(2,4,6-trimethylphenyl)-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-8-4-9(2)13(10(3)5-8)17-14(19)11-6-12(18)16-7-15-11/h4-7H,1-3H3,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYWAQVCTRBTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=O)NC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-mesitylpyrimidine-4-carboxamide typically involves the reaction of mesityl-substituted pyrimidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of mesityl chloride and pyrimidine-4-carboxamide in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-mesitylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

6-hydroxy-N-mesitylpyrimidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-hydroxy-N-mesitylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical parameters of 6-hydroxy-N-mesitylpyrimidine-4-carboxamide analogs:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Applications/Notes Reference
6-Hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide 4-Methylpyridin-2-yl C₁₁H₁₀N₄O₂ 230.22 2 donors, 4 acceptors Research reagent (drug development)
2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide 4-Fluorobenzyl C₁₆H₁₈FN₃O₃ 319.33 3 donors, 5 acceptors Synthetic intermediate; no disclosed bioactivity
6-Chloro-4-hydroxypyrimidine Chloro at position 6 C₄H₃ClN₂O 130.53 1 donor, 2 acceptors Industrial synthesis; limited solubility
N-Hydroxy-6-methyl-2-(methyl-propyl-amino)pyrimidine-4-carboxamidine Methyl-propyl-amino C₁₀H₁₇N₅O 223.27 2 donors, 5 acceptors High topological polarity (87.6 Ų)
6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid Phenyl at position 2 C₁₁H₈N₂O₃ 216.19 2 donors, 4 acceptors Biochemical reagent

Key Observations:

  • Industrial vs. Research Use : Chloro derivatives () are prioritized for manufacturing, while pyridinyl or benzyl analogs () are common in pharmaceutical research .

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